2-Chlorofuran-3-carboxylic acid

Descripción general

Descripción

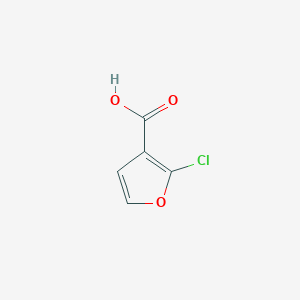

2-Chlorofuran-3-carboxylic acid is a synthetic compound with the molecular formula C5H3ClO3 and a molecular weight of 146.53 g/mol . It is commonly used as a building block in the synthesis of various pharmaceutical compounds and agrochemicals. This compound has gained significant attention in scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chlorofuran-3-carboxylic acid can be synthesized through various methods. One common approach involves the chlorination of furan-3-carboxylic acid under controlled conditions . The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or distillation to obtain the desired product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chlorofuran-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The furan ring can be oxidized to form different derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Various substituted furan derivatives.

Oxidation Products: Oxidized furan derivatives.

Reduction Products: Alcohols and aldehydes.

Aplicaciones Científicas De Investigación

2-Chlorofuran-3-carboxylic acid (C5H3ClO3) is a chlorofuran carboxylic acid with a molecular weight of 146.53 . It is also known as 2-chloro-3-furoic acid .

Properties and Safety

this compound should be stored under inert atmosphere at 2-8°C . It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation . It may also cause respiratory irritation . Precautionary statements include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P270: Do not eat, drink or smoke when using this product.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Applications

- COX-1 Inhibitor Studies This compound can be used in structural modification studies to understand how chemical moieties affect Cyclooxygenase-1 (COX-1) selectivity . It is a building block in the synthesis of inhibitors .

- Synthesis of Selective COX-1 Inhibitors It is related to the synthesis of 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), a selective COX-1 inhibitor lacking gastrointestinal toxicity .

- Disinfection Byproduct Research this compound can be used in research regarding the formation of furan-like disinfection byproducts from phenolic compounds, which have the potential to act as bladder carcinogens .

- Modification of Carboxylic Acid Functionality Carboxylic acid functionalities can be replaced with isosteric groups like sulphonamides and tetrazole rings for investigation .

Mecanismo De Acción

The mechanism of action of 2-chlorofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects . For example, it may interfere with cell division and cell wall biogenesis proteins, thereby exhibiting antimicrobial activity .

Comparación Con Compuestos Similares

- 2-Bromofuran-3-carboxylic acid

- 2-Iodofuran-3-carboxylic acid

- 2-Fluorofuran-3-carboxylic acid

Comparison: 2-Chlorofuran-3-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its bromine, iodine, and fluorine analogs . The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications .

Actividad Biológica

2-Chlorofuran-3-carboxylic acid (CFC) is an organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and environmental studies. This article reviews the chemical properties, biological activity, and relevant case studies associated with CFC, providing a comprehensive overview of its significance in various research fields.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 146.53 g/mol |

| IUPAC Name | This compound |

| CAS Number | 31491-45-9 |

CFC is characterized by a furan ring with a carboxylic acid functional group and a chlorine substituent at the second position. This structure imparts unique reactivity and biological properties compared to other furan derivatives.

The biological activity of CFC can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom enhances its reactivity, allowing it to form hydrogen bonds and ionic interactions that facilitate its incorporation into biological systems. This can lead to modulation of enzymatic activity, inhibition of microbial growth, and potential anti-cancer effects.

Antimicrobial Activity

CFC has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance, related furan derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that CFC may possess comparable antimicrobial efficacy due to its structural similarities.

Anticancer Potential

Research indicates that CFC may exhibit anticancer properties through apoptosis induction in cancer cell lines. The compound's interaction with cellular pathways involved in apoptosis could make it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial activity of several halogenated furan derivatives, including CFC. Results indicated that these compounds showed promising antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cell Viability Assays : In vitro assays conducted on various cancer cell lines demonstrated that CFC could reduce cell viability significantly at certain concentrations. The compound was tested under conditions of oxidative stress, revealing potential protective effects against ischemic damage .

- Environmental Impact : CFC has also been examined for its environmental implications, particularly as a byproduct in chlorinated water systems. Studies suggest that halogenated furan derivatives may pose risks as potential carcinogens, warranting further investigation into their safety profiles .

Comparative Analysis with Similar Compounds

To better understand the unique properties of CFC, it is beneficial to compare it with structurally related compounds:

Propiedades

IUPAC Name |

2-chlorofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCRUDJEPBEFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626254 | |

| Record name | 2-Chlorofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31491-45-9 | |

| Record name | 2-Chlorofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.